molecular formula C23H21N3O4S B14119267 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1171161-08-2

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B14119267
CAS No.: 1171161-08-2
M. Wt: 435.5 g/mol
InChI Key: ZKZFQUSWRJPGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methoxyphenoxy group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group.

    Attachment of the pyridin-3-ylmethyl group: This can be done through alkylation reactions using pyridine derivatives.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)acetamide: Lacks the pyridin-3-ylmethyl group.

    N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide: Lacks the methoxy group on the benzo[d]thiazole ring.

    N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenoxy)-N-(pyridin-3-ylmethyl)acetamide: Lacks the methoxy group on the phenoxy ring.

Uniqueness

The presence of both methoxy groups and the pyridin-3-ylmethyl group in N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide may confer unique properties, such as enhanced binding affinity to specific targets or improved solubility and stability.

Properties

CAS No.

1171161-08-2

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H21N3O4S/c1-28-17-6-3-7-19(11-17)30-15-22(27)26(14-16-5-4-10-24-13-16)23-25-20-9-8-18(29-2)12-21(20)31-23/h3-13H,14-15H2,1-2H3

InChI Key

ZKZFQUSWRJPGPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.